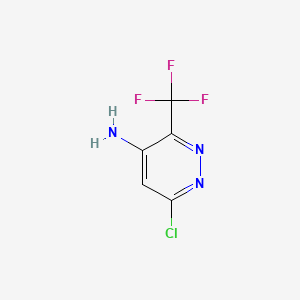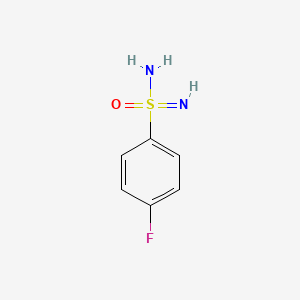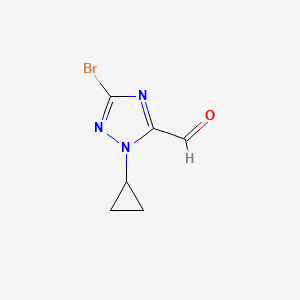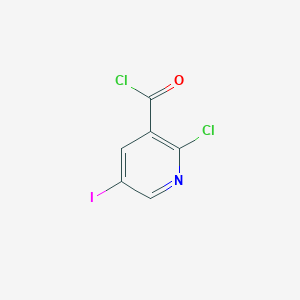
2-Chloro-5-iodonicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-iodonicotinoyl chloride: is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of both chlorine and iodine atoms attached to a nicotinoyl chloride framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodonicotinoyl chloride typically involves the halogenation of nicotinoyl chloride derivatives. One common method includes the chlorination of 5-iodonicotinic acid followed by conversion to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-iodonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-iodonicotinic acid or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents under mild heating.
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K₂CO₃) in organic solvents such as tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Major Products
Applications De Recherche Scientifique
2-Chloro-5-iodonicotinoyl chloride is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators, where it serves as a precursor for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 2-Chloro-5-iodonicotinoyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets often include enzymes and receptors where the compound or its derivatives can bind and modulate activity. The pathways involved typically include halogenation and substitution mechanisms that alter the biological activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-fluoronicotinoyl chloride
- 2-Chloro-5-bromonicotinoyl chloride
- 2-Chloro-5-iodopyridine
Uniqueness
Compared to similar compounds, 2-Chloro-5-iodonicotinoyl chloride is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. This dual halogenation allows for versatile synthetic applications and the formation of diverse derivatives with potential biological activity.
Conclusion
This compound is a valuable compound in organic synthesis and scientific research. Its unique chemical properties and reactivity make it a crucial intermediate in the development of new materials and pharmaceuticals. Understanding its preparation methods, chemical reactions, and applications can facilitate its effective use in various fields.
Propriétés
Formule moléculaire |
C6H2Cl2INO |
|---|---|
Poids moléculaire |
301.89 g/mol |
Nom IUPAC |
2-chloro-5-iodopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2INO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H |
Clé InChI |
CJFBCJGFCIVZET-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


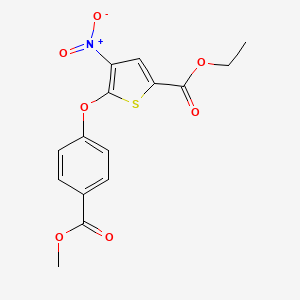
![tert-butyl 2-chloro-4-morpholino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15363644.png)
![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
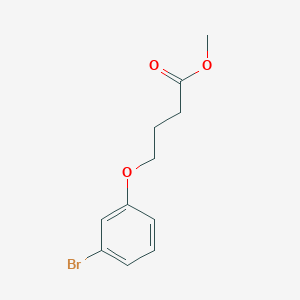
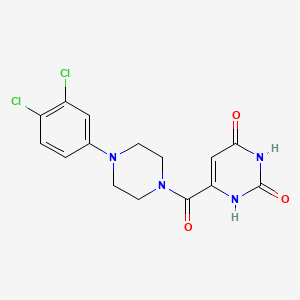
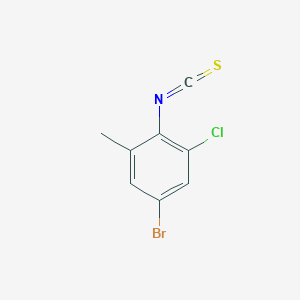
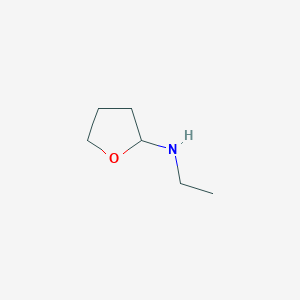
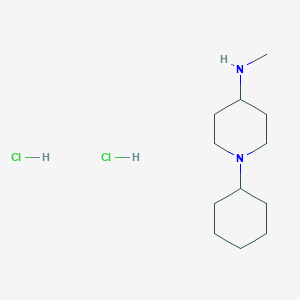
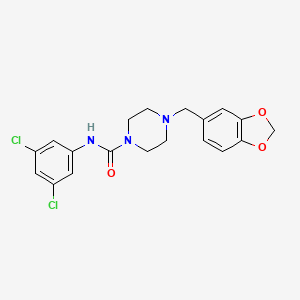
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
